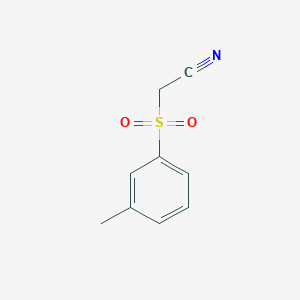
(Toluene-3-sulphonyl)-acetonitrile
Overview
Description
(Toluene-3-sulphonyl)-acetonitrile: is a chemical compound with the molecular formula C9H9NO2S p-toluenesulfonylacetonitrile or tosylacetonitrile . This compound is characterized by a toluene ring substituted with a sulfonyl group and an acetonitrile moiety. It is widely used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Toluene-3-sulphonyl)-acetonitrile typically involves the reaction of p-toluenesulfonyl chloride with potassium cyanide in an aprotic solvent like dimethylformamide (DMF) . The reaction proceeds under anhydrous conditions to avoid hydrolysis of the cyanide ion. The general reaction can be represented as follows:
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to handle the increased volume of reagents and solvents.
Chemical Reactions Analysis
(Toluene-3-sulphonyl)-acetonitrile: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form p-toluenesulfonic acid or other oxidized derivatives.
Reduction: : Reduction reactions can lead to the formation of p-toluenesulfonylhydrazine .
Substitution: : Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and peroxides .
Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: : Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: : p-Toluenesulfonic acid and other oxidized derivatives.
Reduction: : p-Toluenesulfonylhydrazine .
Substitution: : Various amides, esters, and other derivatives.
Scientific Research Applications
(Toluene-3-sulphonyl)-acetonitrile: is extensively used in scientific research due to its versatility. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications include:
Chemistry: : Used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: : Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: : Utilized in the development of new drugs and therapeutic agents.
Industry: : Applied in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (Toluene-3-sulphonyl)-acetonitrile exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the cyano group acts as an electrophile, attracting nucleophiles to form new bonds. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with functional groups in organic molecules to facilitate chemical transformations.
Comparison with Similar Compounds
(Toluene-3-sulphonyl)-acetonitrile: is similar to other sulfonyl-containing compounds such as p-toluenesulfonic acid and tosyl chloride . its unique combination of a sulfonyl group and a cyano group makes it particularly useful in specific reactions and applications. Other similar compounds include:
p-Toluenesulfonic acid
Tosyl chloride
Benzene sulfonyl chloride
Methyl sulfonyl chloride
These compounds share the sulfonyl group but differ in their substituents and reactivity profiles, highlighting the uniqueness of This compound .
Properties
IUPAC Name |
2-(3-methylphenyl)sulfonylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-8-3-2-4-9(7-8)13(11,12)6-5-10/h2-4,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REESBMRYLNMERW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-benzyl-2-methyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7842129.png)
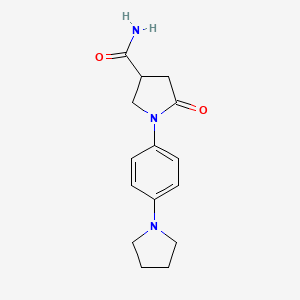
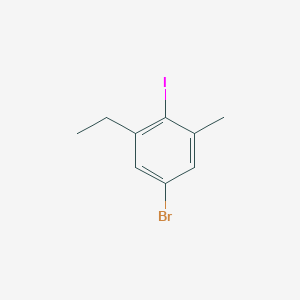
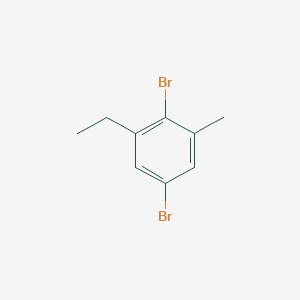
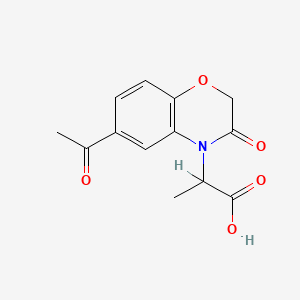
![6-Acetyl-4-(2-(azepan-1-yl)-2-oxoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B7842150.png)
![5-(2-phenoxyethyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B7842154.png)
![(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANOIC ACID](/img/structure/B7842162.png)
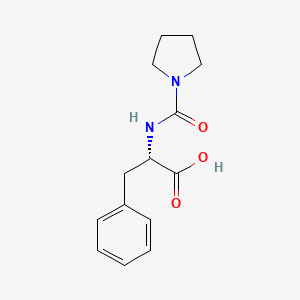
![2-(3-Bromophenyl)-2-[(3-methoxypropyl)amino]acetonitrile hydrochloride](/img/structure/B7842173.png)
![Ethyl 2-[(1-cyanocyclopentyl)amino]acetate](/img/structure/B7842180.png)
![Ethyl [(butan-2-yl)carbamoyl]formate](/img/structure/B7842195.png)
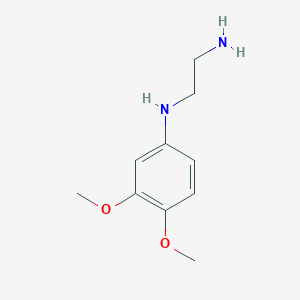
![Imidazo[1,5-a]pyridin-3-ylmethanamine](/img/structure/B7842220.png)
